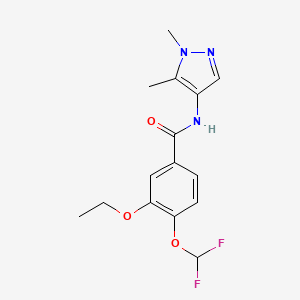![molecular formula C14H18BrN3OS B10974457 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide](/img/structure/B10974457.png)
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The brominated thiophene and the pyrazole moiety are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired compound.
Carboxamide Formation: Finally, the carboxamide group is introduced through the reaction of the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF), and room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound may find use in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
5-bromo-2-thiophenecarboxamide: A thiophene derivative with a bromine atom and carboxamide group.
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide: A related compound with an acetamide group instead of a thiophene ring.
Uniqueness
4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide is unique due to its combination of a brominated thiophene ring, a pyrazole moiety, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H18BrN3OS |
|---|---|
Molecular Weight |
356.28 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-5-propylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H18BrN3OS/c1-4-5-12-11(15)6-13(20-12)14(19)17(2)8-10-7-16-18(3)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
ACSXANSKCRGCJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N(C)CC2=CN(N=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B10974379.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide](/img/structure/B10974383.png)
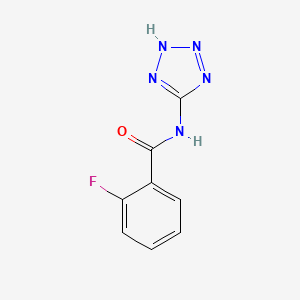
![2-phenyl-N-[1-(4-propylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B10974391.png)
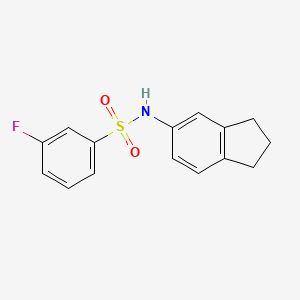
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974405.png)
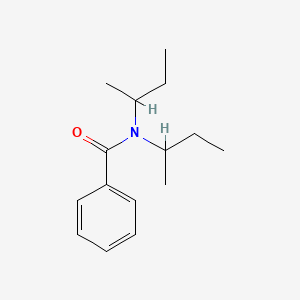
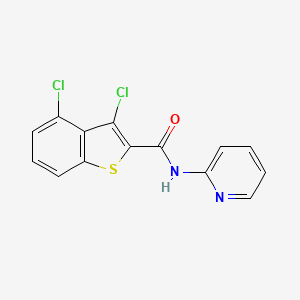
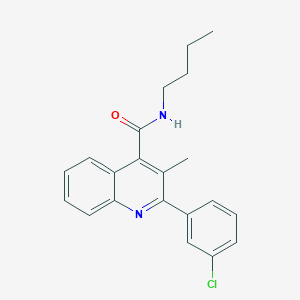

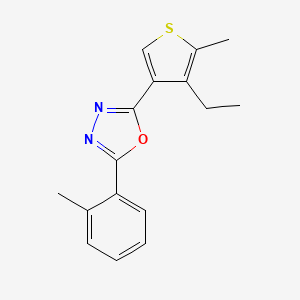
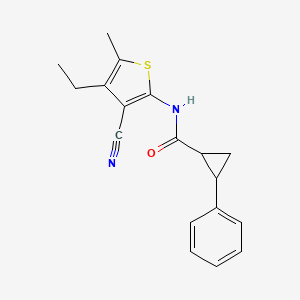
![{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974427.png)
